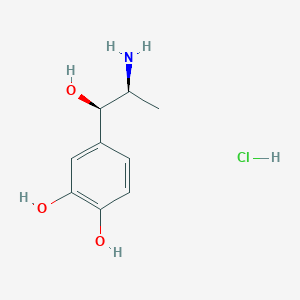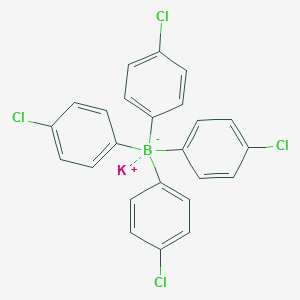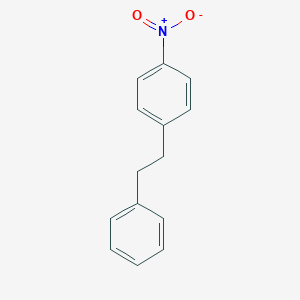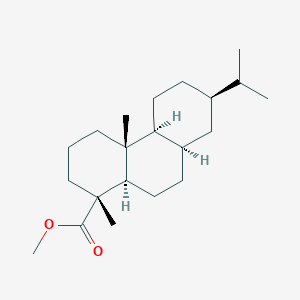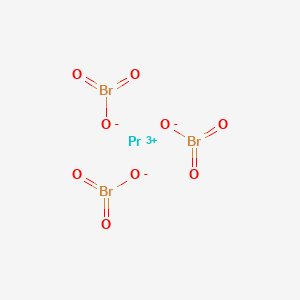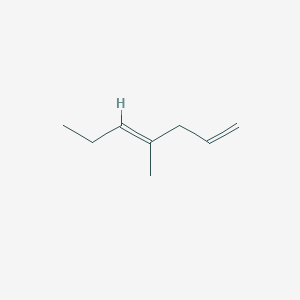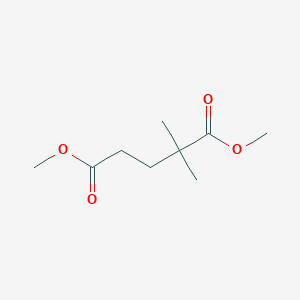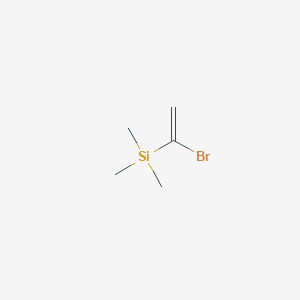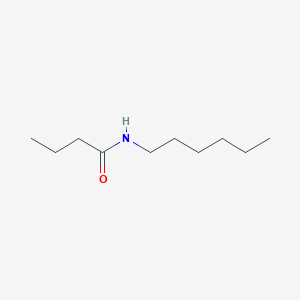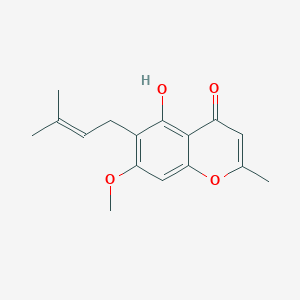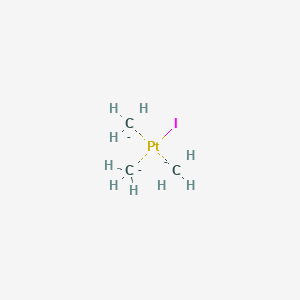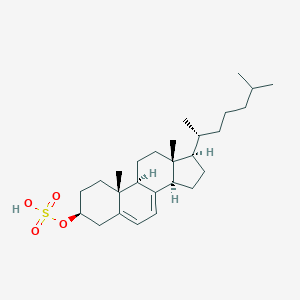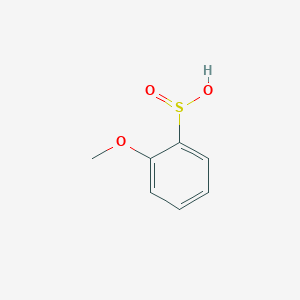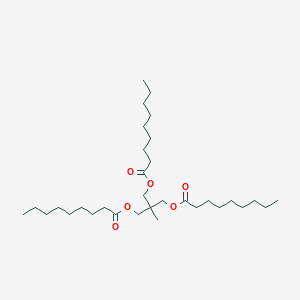
Trimethylolethane trinonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolethane trinonanoate (TMTN) is a type of ester that is widely used in scientific research applications. It is a colorless, odorless, and viscous liquid that is synthesized through a multi-step process. TMTN has gained popularity due to its unique properties and versatility in various fields of research.
Wirkmechanismus
Trimethylolethane trinonanoate acts as a crosslinking agent by forming ester bonds with other molecules. This process results in the formation of a three-dimensional network that enhances the physical and chemical properties of the material. Trimethylolethane trinonanoate is also known to improve the thermal stability, chemical resistance, and mechanical strength of the material.
Biochemische Und Physiologische Effekte
Trimethylolethane trinonanoate has no known biochemical or physiological effects on living organisms. It is considered safe and non-toxic when handled properly. However, it is important to use appropriate safety measures when handling Trimethylolethane trinonanoate due to its potential irritant and flammable properties.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethylolethane trinonanoate offers several advantages in lab experiments, including its ability to improve the physical and chemical properties of the material, its versatility in various fields of research, and its ease of handling and storage. However, Trimethylolethane trinonanoate also has some limitations, such as its high cost, limited availability, and potential environmental impact.
Zukünftige Richtungen
There are several future directions for research on Trimethylolethane trinonanoate, including the development of new synthesis methods, the exploration of its potential applications in different fields, and the investigation of its environmental impact. Researchers can also focus on the optimization of Trimethylolethane trinonanoate-based materials for specific applications, such as biomedical implants, electronic devices, and energy storage systems.
In conclusion, Trimethylolethane trinonanoate is a versatile and useful compound that has gained popularity in scientific research applications. Its unique properties and versatility make it an important building block in the synthesis of various organic compounds and materials. Further research on Trimethylolethane trinonanoate can lead to the development of new and innovative materials with improved physical and chemical properties.
Synthesemethoden
Trimethylolethane trinonanoate is synthesized through a multi-step process that involves the reaction of trimethylolpropane (TMP) with nonanoic acid. The reaction takes place in the presence of a catalyst, which helps in the formation of the ester bond. The resulting product is then purified through distillation and other purification methods.
Wissenschaftliche Forschungsanwendungen
Trimethylolethane trinonanoate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a crosslinking agent in the production of resins, adhesives, coatings, and other materials. Trimethylolethane trinonanoate is also used as a building block in the synthesis of various organic compounds, such as surfactants, lubricants, and detergents.
Eigenschaften
CAS-Nummer |
10535-50-9 |
|---|---|
Produktname |
Trimethylolethane trinonanoate |
Molekularformel |
C32H60O6 |
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |
InChI-Schlüssel |
JMYBRXSQFQZFFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Andere CAS-Nummern |
10535-50-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



